molecular formula C16H16N4O7S2 B2901927 methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 1164507-30-5

methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2901927
CAS No.: 1164507-30-5
M. Wt: 440.45
InChI Key: LSPCJNIEVOYEGC-VLGSPTGOSA-N
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Description

Methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (hereafter referred to as Compound A) is a synthetic small molecule characterized by a 2,3-dihydro-1,3-benzothiazole core. Key structural features include:

  • A sulfamoyl group at position 6, which is associated with enzyme inhibition and bioactivity modulation .
  • A methyl acetate ester at position 2, enhancing lipophilicity and bioavailability.

Properties

IUPAC Name

methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O7S2/c1-27-15(24)8-19-10-3-2-9(29(17,25)26)6-11(10)28-16(19)18-12(21)7-20-13(22)4-5-14(20)23/h2-3,6H,4-5,7-8H2,1H3,(H2,17,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPCJNIEVOYEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the sulfamoyl group and the pyrrolidinone moiety. The final step involves the esterification of the compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for biochemical research.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its unique structure could allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A belongs to the benzothiazole class, which shares similarities with pharmaceuticals and agrochemicals. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Bioactivity/Applications Molecular Weight (g/mol) Reference
Compound A Benzothiazole, sulfamoyl, dioxopyrrolidinyl Hypothesized enzyme inhibition, anticancer ~423.4 (estimated)
Riluzole 6-Trifluoromethoxybenzothiazole ALS treatment (glutamate release inhibitor) 234.2
Sulfamethoxazole Sulfonamide, isoxazole Antibacterial (dihydropteroate synthase) 253.3
Erastin Sulfonamide, quinazolinone Ferroptosis inducer (system xc- inhibitor) 340.4

Key Observations:

  • Sulfamoyl vs. Sulfonamide Groups : Both groups are electron-withdrawing and enhance target binding. However, the sulfamoyl group in Compound A may confer selectivity for cysteine proteases or kinases, unlike sulfamethoxazole’s antibacterial action .
  • Dioxopyrrolidinyl Acetyl vs. Quinazolinone (Erastin): The dioxopyrrolidinyl group in Compound A could facilitate covalent binding to redox-sensitive targets, akin to erastin’s ferroptosis induction. However, erastin’s mechanism relies on system xc- inhibition, whereas Compound A’s imino linkage may target distinct pathways .

Bioactivity and Selectivity

  • Ferroptosis Induction: Unlike natural compounds in , which trigger ferroptosis in oral squamous cell carcinoma (OSCC), Compound A’s synthetic design may improve potency and selectivity. For example, OSCC cells exhibit higher ferroptosis sensitivity than normal cells, suggesting a therapeutic window for Compound A if it shares this trait .
  • Insecticidal Potential: Benzothiazoles like 2-mercaptobenzothiazole are used in agrochemicals. Compound A’s sulfamoyl group may enhance insecticidal efficacy by disrupting insect metabolism, though plant-derived compounds (e.g., C. gigantea extracts) face bioavailability limitations absent in synthetic analogs .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves cyclization of o-aminothiophenol with carboxylic acid derivatives to form the benzothiazole core, followed by sulfonation (e.g., using chlorosulfonic acid) and incorporation of the pyrrolidine moiety via nucleophilic substitution . Optimize yields by:

  • Controlling temperature (50–80°C for cyclization).
  • Using polar aprotic solvents (DMF or DMSO) for sulfonation.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR confirm Z-configuration via imine proton coupling (δ 8.2–8.5 ppm) and benzothiazole ring protons (δ 7.1–7.8 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., m/z 512.57 for C19H20N4O7S3) .
  • FT-IR : Identify sulfonamide (1320–1160 cm1^{-1}) and ester carbonyl (1720–1700 cm1^{-1}) stretches .

Q. How can researchers design initial bioactivity screens for this compound?

Use in vitro assays targeting:

  • Enzyme inhibition : Measure IC50_{50} against kinases or proteases (e.g., trypsin-like serine proteases) via fluorogenic substrates .
  • Antimicrobial activity : Test MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfamoyl vs. dimethylsulfamoyl groups) impact biological activity?

  • Replace the sulfamoyl group with bulkier substituents (e.g., cyclohexylsulfamoyl) to enhance target binding via hydrophobic interactions. Compare IC50_{50} shifts in enzyme assays .
  • Fluorinate the benzothiazole core (e.g., 6-fluoro substitution) to improve metabolic stability, as seen in analogs with extended plasma half-lives (~4–6 hours) .

Q. What computational methods predict target binding modes and pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using the pyrrolidine-dione group as a hydrogen bond acceptor .
  • ADMET prediction (SwissADME) : LogP values (~2.8) indicate moderate lipophilicity, while topological polar surface area (~120 Ų) suggests limited blood-brain barrier penetration .

Q. How can contradictory bioactivity data between analogs be resolved?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual). For example, discrepancies in IC50_{50} values may arise from assay pH (optimal range: 7.0–7.4) or DMSO solvent effects (<1% v/v recommended) .
  • Structural dynamics (MD simulations) : Assess conformational flexibility of the benzothiazole core under physiological conditions to explain variable binding affinities .

Q. What strategies identify degradation products under oxidative stress?

  • Forced degradation studies : Expose the compound to 3% H2 _2O2_2 at 40°C for 24 hours. Analyze via LC-MS to detect sulfoxide/sulfone derivatives (m/z +16/+32) .
  • Stability-indicating HPLC : Use C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) to separate degradation peaks .

Q. How can metabolic pathways be predicted in early-stage development?

  • Liver microsome assays : Incubate with human CYP3A4/CYP2D6 isoforms. Monitor phase I metabolites (e.g., ester hydrolysis to carboxylic acid) via UPLC-QTOF .
  • Caco-2 permeability assays : Measure apparent permeability (Papp_{app}) to predict oral bioavailability (<2 × 106^{-6} cm/s indicates poor absorption) .

Methodological Guidance

Design of Experiments (DoE) for reaction optimization :

  • Variables : Temperature (50–100°C), catalyst loading (0–5 mol%), and solvent polarity (DMF vs. THF).
  • Response surface modeling : Use Minitab or JMP to identify optimal conditions (e.g., 75°C, 3 mol% catalyst in DMF increases yield from 45% to 72%) .

Troubleshooting low yields in the final purification step :

  • Recrystallization : Use ethyl acetate/hexane (1:3) to remove unreacted sulfonamide precursors.
  • Flash chromatography : Employ silica gel (230–400 mesh) with 5% MeOH/DCM eluent to isolate the product .

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